molecular formula C14H10F5P B1610283 (Pentafluoroethyl)(diphenyl)phosphane CAS No. 20157-74-8

(Pentafluoroethyl)(diphenyl)phosphane

Cat. No. B1610283
CAS RN: 20157-74-8
M. Wt: 304.19 g/mol
InChI Key: PEVPYFJDZKYVEE-UHFFFAOYSA-N
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Description

(Pentafluoroethyl)(diphenyl)phosphane is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as PFEDP and has a molecular formula of C16H11F5P. It is a colorless liquid that is highly reactive and can be used in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of (Pentafluoroethyl)(diphenyl)phosphane is not well understood. However, it is believed that the compound acts as a nucleophile and can react with a variety of electrophiles. This reaction results in the formation of new chemical bonds and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects:
(Pentafluoroethyl)(diphenyl)phosphane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if not handled properly. It is important to take appropriate safety precautions when working with this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Pentafluoroethyl)(diphenyl)phosphane in lab experiments is its high reactivity. It can be used to synthesize a variety of organic compounds and is particularly useful in palladium-catalyzed cross-coupling reactions. However, the compound is highly reactive and can be dangerous if not handled properly. It is important to take appropriate safety precautions when working with this compound.

Future Directions

There are numerous future directions for research on (Pentafluoroethyl)(diphenyl)phosphane. One potential area of research is the development of new synthetic methods using PFEDP as a reagent. Another area of research is the exploration of the compound's potential applications in medicinal chemistry. Additionally, further studies on the compound's biochemical and physiological effects are needed to fully understand its potential risks and benefits.

Scientific Research Applications

(Pentafluoroethyl)(diphenyl)phosphane has numerous applications in scientific research. One of the most significant applications of PFEDP is its use as a reagent in organic synthesis. It can be used in a variety of reactions such as the palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura reaction, and the Heck reaction.

properties

IUPAC Name

1,1,2,2,2-pentafluoroethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5P/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVPYFJDZKYVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467657
Record name (Pentafluoroethyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentafluoroethyl)(diphenyl)phosphane

CAS RN

20157-74-8
Record name (Pentafluoroethyl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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